2,6-dimethyl-4-(pyrimidin-2-yl)morpholine
Overview
Description
2,6-Dimethyl-4-(pyrimidin-2-yl)morpholine is a heterocyclic compound that features a morpholine ring substituted with two methyl groups at positions 2 and 6, and a pyrimidin-2-yl group at position 4
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-dimethyl-4-(pyrimidin-2-yl)morpholine typically involves the reaction of 2,6-dimethylmorpholine with a pyrimidine derivative under specific conditions. One common method includes the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which allows for the formation of carbon-carbon bonds between the morpholine and pyrimidine rings .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions: 2,6-Dimethyl-4-(pyrimidin-2-yl)morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyrimidine ring, using reagents like sodium hydride or potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding N-oxides, while reduction can lead to the formation of amines or alcohols.
Scientific Research Applications
2,6-Dimethyl-4-(pyrimidin-2-yl)morpholine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2,6-dimethyl-4-(pyrimidin-2-yl)morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
2,6-Dimethylmorpholine: Lacks the pyrimidine ring, making it less versatile in terms of biological activity.
4-(Pyrimidin-2-yl)morpholine: Does not have the methyl groups, which can affect its chemical reactivity and biological properties.
2,6-Dimethyl-4-(4-morpholino-6-(1H-pyrazol-5-yl)thieno[3,2-d]pyrimidin-2-yl)morpholine: A more complex derivative with additional functional groups, potentially offering enhanced biological activity.
Uniqueness: 2,6-Dimethyl-4-(pyrimidin-2-yl)morpholine stands out due to its balanced combination of the morpholine and pyrimidine rings, along with the methyl substitutions. This unique structure provides a versatile platform for further chemical modifications and applications in various fields.
Properties
IUPAC Name |
2,6-dimethyl-4-pyrimidin-2-ylmorpholine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O/c1-8-6-13(7-9(2)14-8)10-11-4-3-5-12-10/h3-5,8-9H,6-7H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVNYNMGNBKQTSQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C2=NC=CC=N2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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